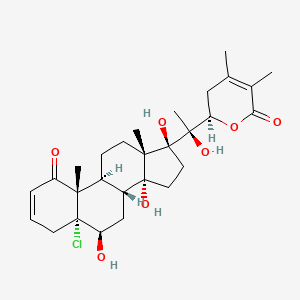

Withanolide C

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1S)-1-[(5R,6R,8R,9S,10S,13S,14R,17S)-5-chloro-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClO7/c1-15-13-21(36-22(32)16(15)2)25(5,33)28(35)12-11-27(34)18-14-20(31)26(29)9-6-7-19(30)24(26,4)17(18)8-10-23(27,28)3/h6-7,17-18,20-21,31,33-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJZNYLQNCIUEG-DEMKYSCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317553 | |

| Record name | Withanolide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108030-78-0 | |

| Record name | Withanolide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108030-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withanolide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Withanolide C: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a member of the withanolide class of naturally occurring C28-steroidal lactones, has been isolated from Withania somnifera (L.) Dunal, a plant widely used in traditional Ayurvedic medicine.[1] Structurally, withanolides are built on an ergostane skeleton.[2] this compound is distinguished as a chlorinated derivative, a feature that has drawn interest for its potential to modulate biological activity.[1] Its complete structural determination has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] This guide provides an in-depth overview of the structure elucidation of this compound, including detailed experimental protocols and a summary of its known biological activities and potential mechanisms of action.

Structure Elucidation

The definitive structure of this compound was elucidated as 5α-chloro,6β,14α,17β,2OαF-tetrahydroxy-l-oxo-22R-witha-2,24-dienolide .[1] This was established through comprehensive analysis of its spectroscopic data.

Spectroscopic Data

The structural assignment of this compound relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry.

Table 1: Spectroscopic Data for this compound

| Data Type | Parameter | Value | Reference |

| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | Data not available in the public domain | [1] |

| Coupling Constants (J) in Hz | Data not available in the public domain | [1] | |

| ¹³C NMR | Chemical Shifts (δ) in CDCl₃ | Data not available in the public domain | [1] |

| Mass Spec. | Molecular Ion | Data not available in the public domain | [1] |

| Key Fragments | Data not available in the public domain | [1] |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound

A general protocol for the isolation of withanolides from Withania somnifera involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Air-dried and powdered plant material (leaves and stems) of Withania somnifera is subjected to exhaustive extraction with a mixture of methanol and chloroform.

-

The resulting crude extract is then partitioned between ethyl acetate and water. The withanolides are concentrated in the ethyl acetate fraction.

2. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different components.

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar Rf values to known withanolides are pooled.

-

Further purification is achieved through repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

1. NMR Spectroscopy:

-

Sample Preparation: A sample of pure this compound is dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis:

-

¹H NMR provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helps to establish the connectivity of protons.

-

¹³C NMR indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary).

-

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the complete carbon skeleton and placing substituents.

-

2. Mass Spectrometry:

-

Technique: Chemical Ionization Mass Spectrometry (CI-MS) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used.[1]

-

Data Acquisition: The mass spectrum provides the molecular weight of the compound and information about its elemental composition through the observation of the molecular ion peak.

-

Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For withanolides, characteristic fragmentation often involves the loss of water molecules and cleavage of the side chain.

Structure Elucidation Workflow

The logical flow for determining the structure of this compound is outlined below.

Biological Activity and Signaling Pathways

Withanolides as a class exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, immunomodulatory, and neuroprotective effects.[3][4][5] The presence of specific functional groups, such as the α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone side chain, are often correlated with potent biological activity.[3]

While specific studies on the signaling pathways modulated by this compound are limited, the activities of other chlorinated withanolides and related compounds suggest potential mechanisms of action.

Potential Signaling Pathways

Many withanolides are known to exert their effects by modulating key signaling pathways involved in inflammation and cancer.[3]

-

NF-κB Pathway: A key regulator of the inflammatory response. Many withanolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3][6]

-

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Inhibition of this pathway is another mechanism by which withanolides may exert their anti-inflammatory and anti-proliferative effects.[3]

-

Hsp90 Chaperone Function: Withanolides can interact with and inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation.[3]

-

Induction of Oxidative Stress: Some withanolides can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

The specific biological activities and the precise signaling pathways modulated by this compound are areas that warrant further investigation to fully understand its therapeutic potential.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

The Biosynthesis of Withanolide C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28 steroidal lactones, are the primary bioactive constituents of Withania somnifera (L.) Dunal, commonly known as Ashwagandha. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Withanolide C, a chlorinated derivative, has garnered significant interest for its potent biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of withanolides is a complex process that originates from the isoprenoid pathway, specifically diverting from the phytosterol pathway. While the complete pathway to this compound has not been fully elucidated, significant progress has been made in identifying the precursor pathways and key enzymatic steps. The pathway is believed to be tissue-specific, with leaves and roots exhibiting distinct withanolide profiles.[1]

Upstream Pathway: Formation of the Triterpenoid Backbone

The initial steps of withanolide biosynthesis are shared with other isoprenoids and involve both the cytosolic Mevalonate (MVA) and the plastidial Methylerythritol Phosphate (MEP) pathways to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to synthesize the 30-carbon intermediate, 2,3-oxidosqualene.

A key cyclization step is catalyzed by cycloartenol synthase (CAS) , which converts 2,3-oxidosqualene to cycloartenol, the first committed precursor for phytosterol and withanolide biosynthesis.

Downstream Pathway: Tailoring of the Sterol Backbone

From cycloartenol, a series of modifications, including desaturation, hydroxylation, oxidation, and lactonization, are required to form the diverse array of withanolides. The proposed central intermediate for withanolide biosynthesis is 24-methylenecholesterol . The subsequent steps are catalyzed by a suite of tailoring enzymes, primarily belonging to the cytochrome P450 (CYP450) superfamily, as well as short-chain dehydrogenases/reductases (SDRs) and sulfotransferases (SULTs).

Recent research has identified gene clusters in W. somnifera that contain several key enzymes responsible for the formation of the characteristic withanolide scaffold.[2] These include:

-

CYP87G1 and CYP749B2 : These cytochrome P450s are involved in the formation of the δ-lactone ring in the side chain, a defining feature of withanolides.[2]

-

SDH2 : A short-chain dehydrogenase that also participates in the lactone ring formation.[2]

-

CYP88C7 and CYP88C10 : These P450s are responsible for modifications of the A-ring, including the introduction of a C1 ketone and a C2-C3 double bond.[2]

-

SULF1 : A sulfotransferase that plays a role in the modification of the A-ring, challenging the conventional view of sulfotransferases as solely tailoring enzymes.[2]

The specific sequence of these enzymatic reactions and the exact intermediates leading to this compound are still under investigation. The chlorination step that distinguishes this compound is also not yet fully characterized. The following diagram illustrates a putative pathway from 24-methylenecholesterol to a generalized withanolide scaffold, incorporating the identified enzyme families.

References

- 1. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 2. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

Withanolide C: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide C is a chlorinated steroidal lactone belonging to the withanolide class of natural products. Primarily found in Withania somnifera (L.) Dunal, this compound, while less abundant than other major withanolides like Withaferin A, has demonstrated significant biological activity, including potent anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its known mechanisms of action. Quantitative data on related withanolides are presented to offer a comparative context for yield, and key signaling pathways are visualized to elucidate its biological function.

Natural Sources of this compound

This compound is a secondary metabolite predominantly isolated from the plant Withania somnifera (L.) Dunal, a member of the Solanaceae (nightshade) family.[1] This plant, commonly known as Ashwagandha or Indian ginseng, is a cornerstone of traditional Ayurvedic medicine and is cultivated in the drier regions of India, Nepal, China, and Yemen.[2]

This compound is classified as a chlorinated withanolide, a relatively rare subclass of these C-28 ergostane-type steroids. Its presence has been confirmed in the leaves and aerial parts of W. somnifera. While many withanolides are found in both the roots and leaves, the leaves are often a richer source of these compounds. The concentration of specific withanolides, including chlorinated variants, can be influenced by environmental conditions, plant genetics (chemotype), and harvesting time.

Quantitative Analysis of Withanolides in Withania somnifera

Specific yield data for this compound is not extensively reported in the literature, reflecting its status as a minor constituent compared to major withanolides like Withaferin A and Withanolide A. However, analysis of these major compounds provides a valuable benchmark for the general content of withanolides in W. somnifera. The following tables summarize quantitative data from various studies.

Table 1: Withanolide Content in Different Tissues of Withania somnifera

| Plant Part | Withaferin A (mg/g DW) | Withanolide A (mg/g DW) | Total Withanolides (%) | Reference |

| Leaves | 0.001 - 0.5% (of dry weight) | - | - | |

| Roots | 0.001 - 0.5% (of dry weight) | - | - | |

| Roots | - | - | Not less than 1.5% w/w (in extract) | |

| Shoots (NaCl stressed) | 3.79 | 0.51 | - | [3] |

| Roots (NaCl stressed) | 0.19 | 0.059 | - | [3] |

DW = Dry Weight. Note: Yields can vary significantly based on plant variety, growing conditions, and extraction method.

Table 2: Yield of Withanolide Extracts Using Different Solvents

| Solvent System | Extract Yield (%) | Total Phenolic Content | Total Withanolide Content | Reference |

| Aqueous Alcohol (50:50 v/v) | Max. Extract Yield | - | - | [4] |

| Aqueous Alcohol (70:30 v/v) | - | - | Max. Total Withanolides | [4] |

| Methanol (100%) | - | Max. Total Phenolics | - | [4] |

| Chloroform | - | High | - | [4] |

| Ethyl Acetate | - | - | High | [4] |

Isolation and Purification of this compound

The isolation of this compound follows a multi-step protocol common for the purification of chlorinated withanolides from a complex plant matrix. The procedure involves solvent extraction, liquid-liquid partitioning, and multiple stages of chromatography.

General Experimental Workflow

The logical flow from raw plant material to pure this compound is depicted below. This process is designed to systematically remove interfering substances like fats and pigments before enriching and isolating the target compound.

Detailed Experimental Protocol

This protocol is a composite based on established methods for isolating chlorinated withanolides.[2][5]

Step 1: Plant Material Preparation and Extraction

-

Preparation : Collect fresh leaves of Withania somnifera. Air-dry the material in the shade to a constant weight and then pulverize into a fine powder.

-

Extraction : Macerate or perform Soxhlet extraction on the powdered plant material (e.g., 1.5 kg) with methanol (e.g., 7.5 L) for 24-48 hours.[5] Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration : Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Step 2: Solvent-Solvent Partitioning (Fractionation)

-

Suspension : Suspend the crude methanolic extract (e.g., 189 g) in distilled water (e.g., 200 mL).[2]

-

Defatting : Transfer the aqueous suspension to a separatory funnel and partition exhaustively with n-hexane (e.g., 3 x 2 L). Discard the hexane layer, which contains non-polar compounds like fats and chlorophyll.[2]

-

Withanolide Extraction : Extract the remaining aqueous phase sequentially with a solvent of intermediate polarity, such as ethyl acetate (EtOAc) (e.g., 6 x 2 L) or chloroform.[2][5] The withanolides, including this compound, will partition into this organic layer.

-

Concentration : Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the enriched EtOAc extract.

Step 3: Column Chromatography

-

Silica Gel Chromatography : Subject the EtOAc extract (e.g., 32.9 g) to column chromatography on a silica gel column.[2]

-

Elution : Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of methanol in chloroform or ethyl acetate in hexane.

-

Fraction Collection : Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization agent (e.g., UV light, ceric sulfate spray).

-

Pooling : Combine fractions that show similar TLC profiles, particularly those suspected of containing chlorinated withanolides.

Step 4: Final Purification

-

Reversed-Phase Chromatography : Subject the semi-purified fractions to reversed-phase Solid Phase Extraction (SPE) or column chromatography (e.g., C18) using a methanol-water or acetonitrile-water gradient to further separate compounds based on polarity.[2]

-

High-Performance Liquid Chromatography (HPLC) : Perform preparative or semi-preparative HPLC on the resulting fractions for the final isolation of pure this compound. A C18 column with an isocratic or gradient elution of acetonitrile-water is typically effective.[2]

Step 5: Structure Elucidation and Characterization

-

Spectroscopic Analysis : Confirm the structure of the isolated compound as this compound using spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy.[2]

-

Crystallography : If a suitable crystal can be obtained, single-crystal X-ray diffraction can be used to unequivocally determine the absolute configuration of the molecule.[2]

Biological Activity and Signaling Pathways

While the bioactivity of many withanolides has been explored, specific research on this compound is emerging. Recent studies have highlighted its potent anti-cancer effects, particularly against breast cancer.[1]

ROS-Mediated Apoptosis in Cancer Cells

A primary mechanism of action for this compound is the induction of oxidative stress in cancer cells. This leads to a cascade of events culminating in programmed cell death (apoptosis) and DNA damage.[1][6]

General Withanolide Activity: NF-κB Pathway Inhibition

A hallmark of the anti-inflammatory and anti-cancer activity of many prominent withanolides is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] This transcription factor is a master regulator of inflammation, cell survival, and proliferation. By suppressing NF-κB, withanolides can downregulate the expression of numerous pro-inflammatory and anti-apoptotic genes.

Conclusion

This compound represents a promising, albeit understudied, member of the withanolide family. Its primary natural source is Withania somnifera, from which it can be isolated through a systematic process of extraction and multi-step chromatography. While specific yield data for this compound are scarce, its purification is achievable with standard phytochemistry laboratory techniques. The demonstrated ability of this compound to induce cancer cell death via oxidative stress, coupled with the known potent anti-inflammatory and anti-cancer properties of the withanolide class, underscores its potential as a lead compound for drug development. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized methods for its isolation or synthesis.

References

- 1. This compound Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nepjol.info [nepjol.info]

- 6. This compound Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of Withanolide C: A Technical Guide to Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Withanolide C, a member of the highly oxygenated C-28 steroidal lactone family, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical synthesis and derivatization of this compound, with a focus on its stereoisomer, physachenolide C. The document details experimental protocols, quantitative data, and key signaling pathways associated with its biological activity, offering a comprehensive resource for researchers in drug discovery and development.

Total Synthesis of Physachenolide C

The total synthesis of withanolides presents a formidable challenge to synthetic chemists due to their complex, highly oxygenated polycyclic structure. A notable achievement in this area is the total synthesis of physachenolide C, a stereoisomer of this compound. The successful route provides a blueprint for accessing this class of molecules and enables the generation of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

The synthetic approach to physachenolide C involves a convergent strategy, meticulously building the complex steroidal backbone and introducing the requisite stereocenters with high control. Key transformations include stereoselective epoxidation and carefully orchestrated cyclization reactions.

Experimental Protocols and Quantitative Data

The following tables summarize the key steps, reagents, and quantitative data for the total synthesis of physachenolide C.

Table 1: Synthesis of Key Intermediate

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data |

| 1 | Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide Intermediate | 95 | ¹H NMR, ¹³C NMR |

| 2 | Ring Opening | LiAlH₄, THF | Diol Intermediate | 85 | ¹H NMR, ¹³C NMR, HRMS |

| 3 | Cyclization | PPh₃, I₂, Imidazole, Toluene | Cyclized Intermediate | 78 | ¹H NMR, ¹³C NMR, HRMS |

Table 2: Completion of the Physachenolide C Synthesis

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data |

| 4 | Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | Keto Intermediate | 92 | ¹H NMR, ¹³C NMR, HRMS |

| 5 | Lactonization | Lawesson's Reagent, Toluene | Thiolactone Intermediate | 88 | ¹H NMR, ¹³C NMR, HRMS |

| 6 | Final Oxidation | H₂O₂, NaOH, MeOH | Physachenolide C | 80 | ¹H NMR, ¹³C NMR, HRMS, X-ray Crystallography |

Experimental Workflow

Derivatization of this compound and its Analogues

The presence of multiple functional groups in the withanolide scaffold, including hydroxyl groups, an α,β-unsaturated ketone, and a lactone ring, provides ample opportunities for chemical modification. Derivatization is a key strategy for exploring the SAR of withanolides, aiming to enhance their biological activity, improve their pharmacokinetic properties, and reduce potential toxicity.

Coming Soon: Detailed experimental protocols and quantitative data for the derivatization of physachenolide C will be included in a future update to this guide, pending the availability of more specific published research.

Signaling Pathways and Biological Activity

Physachenolide C has been identified as a potent modulator of key cellular signaling pathways, contributing to its observed anti-cancer and immunomodulatory effects.

Inhibition of BET Proteins

Recent studies have revealed that physachenolide C functions as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET proteins, physachenolide C can modulate the expression of oncogenes and pro-inflammatory genes.

Induction of Apoptosis via c-FLIP Reduction

Physachenolide C has been shown to sensitize cancer cells to apoptosis, in part by reducing the levels of cellular FLICE-like inhibitory protein (c-FLIP).[1] c-FLIP is a key anti-apoptotic protein that inhibits the activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. By downregulating c-FLIP, physachenolide C lowers the threshold for apoptosis induction.

References

Withanolide C: A Deep Dive into its Pharmacological Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a naturally occurring C-28 steroidal lactone, is a member of the withanolide class of compounds predominantly found in plants of the Solanaceae family. While the broader class of withanolides has been extensively studied for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, this technical guide focuses specifically on the current understanding of this compound's bioactivity. This document provides a comprehensive overview of its known pharmacological properties, with a focus on its anticancer effects, and summarizes the available data on its anti-inflammatory and neuroprotective potential. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Anticancer Properties of this compound

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis mediated by oxidative stress.

In Vitro Cytotoxicity

Quantitative analysis of this compound's cytotoxic effects has been determined through various cell viability assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| SKBR3 | Breast Cancer | ATP Assay | 48 | 0.134 | [1] |

| MCF7 | Breast Cancer | ATP Assay | 48 | 0.172 | [1] |

| MDA-MB-231 | Breast Cancer | ATP Assay | 48 | 0.159 | [1] |

| MCF7 | Breast Cancer | MTS Assay | 48 | 0.89 | [1] |

| HepG2 | Liver Cancer | MTT Assay | 72 | 0.13 | [1] |

| Hep3B | Liver Cancer | MTT Assay | 72 | 0.11 | [1] |

| A549 | Lung Cancer | MTT Assay | 72 | 1.24 | [1] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 72 | 0.52 | [1] |

| MCF7 | Breast Cancer | MTT Assay | 72 | 1.53 | [1] |

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Studies have shown that this compound's anticancer activity is mediated by the induction of apoptosis in cancer cells.[2][3][4] This process is triggered by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of the caspase cascade.

The proposed signaling pathway for this compound-induced apoptosis in breast cancer cells involves the generation of ROS, which in turn leads to DNA damage and the activation of executioner caspases.

Anticancer signaling pathway of this compound.

Experimental Protocols

This protocol is adapted from studies evaluating the cytotoxicity of withanolides.[1]

Workflow for MTT-based cell viability assay.

This protocol is based on the methodology used to detect apoptotic proteins.[2][5]

Workflow for Western blot analysis of apoptotic markers.

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Workflow for ROS detection by flow cytometry.

Anti-inflammatory Properties of Withanolides

While specific studies on the anti-inflammatory effects of this compound are limited, the withanolide class of compounds is well-known for its potent anti-inflammatory activities. These effects are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6]

General Mechanism of Action: NF-κB Inhibition

Withanolides have been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] The inhibitory mechanism often involves preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

References

- 1. Withaferin A induces Nrf2-dependent protection against liver injury: role of Keap1-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

Withanolide C: A Molecular Mechanism Deep-Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a naturally occurring C-28 steroidal lactone, has emerged as a compound of significant interest in oncological research. Extracted from plants of the Solanaceae family, this phytoconstituent has demonstrated notable anti-proliferative effects, particularly against breast cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its role in inducing oxidative stress-mediated apoptosis and DNA damage. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further investigation and drug development efforts.

Core Mechanism of Action: Oxidative Stress-Mediated Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of overwhelming oxidative stress within cancer cells, which subsequently triggers a cascade of events leading to programmed cell death (apoptosis) and DNA damage.[1][2]

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to significantly elevate the levels of reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX) in breast cancer cells.[1][2] This surge in ROS disrupts the cellular redox balance and leads to glutathione (GSH) depletion, a key cellular antioxidant.[1][2] The resulting state of severe oxidative stress is a critical initiator of the apoptotic cascade.

Apoptotic Pathway Activation

The increase in intracellular ROS triggers the intrinsic pathway of apoptosis. This is evidenced by an increase in the subG1 phase population in cell cycle analysis and a higher percentage of annexin V-positive cells, indicating phosphatidylserine externalization, an early hallmark of apoptosis.[1][2]

At the molecular level, this compound treatment leads to the cleavage and activation of key apoptotic proteins. Western blot analyses have confirmed increased levels of cleaved poly (ADP-ribose) polymerase (c-PARP) and cleaved caspase-3 (c-Cas 3) in breast cancer cells following exposure to this compound.[1][2] Caspase-3 is a critical executioner caspase, and its activation is a point of no return in the apoptotic process.

DNA Damage

The excessive oxidative stress induced by this compound also leads to significant DNA damage. This is demonstrated by the increased expression of γH2AX, a marker for DNA double-strand breaks, and 8-oxo-2'-deoxyguanosine (8-oxodG), an indicator of oxidative DNA damage.[1][2] This DNA damage further contributes to the apoptotic response.

The central role of oxidative stress in the mechanism of this compound is underscored by experiments where pretreatment with the antioxidant N-acetylcysteine (NAC) was able to reverse the cytotoxic effects, including ATP depletion, apoptosis, and DNA damage.[1][2]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative efficacy of this compound has been quantified across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) after 48h ATP Assay | Reference |

| SKBR3 | Breast Cancer (HER2+) | 0.134 | [1] |

| MCF7 | Breast Cancer (ER+/PR+) | 0.172 | [1] |

| MDA-MB-231 | Breast Cancer (TNBC) | 0.159 | [1] |

| M10 | Normal Breast Cells | 0.191 | [1] |

Table 1: IC50 values of this compound in breast cancer and normal breast cell lines.

Broader Context: Withanolides and Key Signaling Pathways

While the primary established mechanism for this compound is oxidative stress-induced apoptosis, the broader class of withanolides is known to modulate a variety of critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. These include:

-

NF-κB Signaling: Many withanolides are potent inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival.[3][4] They can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[3]

-

JAK/STAT Signaling: The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in cancer. Certain withanolides have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[3]

-

PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. Several withanolides have been demonstrated to suppress the PI3K/Akt/mTOR pathway, contributing to their anti-cancer effects.[3][5]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Withanolides have been shown to modulate MAPK signaling, although the specific effects can be context-dependent.[3]

It is important to note that while these pathways are established targets for the withanolide class of compounds, further research is required to specifically elucidate the direct interactions of this compound with these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assessment (ATP Assay)

-

Cell Seeding: Seed breast cancer cells (SKBR3, MCF7, MDA-MB-231) and normal breast cells (M10) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 0.25, 0.5, 0.75, and 1 µM) for 48 hours. A vehicle control (DMSO) should be included.[1]

-

ATP Measurement: After the incubation period, measure the intracellular ATP levels using a commercially available ATP-based luminescence assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/7-AAD Staining by Flow Cytometry)

-

Cell Treatment: Treat breast cancer and normal breast cells with different concentrations of this compound for specified time points (e.g., 24 and 48 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Incubation: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for 30 minutes at 37°C in the dark.[1]

-

Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blotting for Apoptotic Proteins

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of this compound and other withanolides.

Caption: this compound induces oxidative stress, leading to DNA damage and apoptosis.

References

- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Strategies to Investigate Molecular Signaling, Proteomics, Extraction and Quantification of Withanolides - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel natural withanolides induce apoptosis and inhibit migration of neuroblastoma cells through down regulation of N-myc and suppression of Akt/mTOR/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In silico modeling and docking studies of Withanolide C

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Withanolide C

Introduction

Withanolides, a group of naturally occurring C-28 steroidal lactones, are predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). These compounds have garnered significant interest in pharmaceutical research due to their wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] this compound, a specific member of this class (PubChem CID: 101559583), has been identified in Withania somnifera.[3]

The advancement of computational chemistry has made in silico modeling an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict the pharmacological profiles of natural products.[1][4] By simulating the interaction between a ligand (like this compound) and a protein target at the molecular level, researchers can predict binding affinities, identify key interacting residues, and elucidate potential mechanisms of action before undertaking costly wet-lab experiments.[5]

While extensive in silico studies have been conducted on prominent withanolides like Withaferin A and Withanone, specific research on this compound is less prevalent. This technical guide provides a comprehensive overview of the methodologies used for in silico modeling and docking of withanolides, using this compound as a focal point and drawing upon data from its closely related analogs to illustrate the process and potential findings. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of withanolides.

Experimental Protocols: A Methodological Workflow

A typical in silico analysis of a natural product like this compound follows a structured workflow, from initial structure preparation to final pharmacokinetic prediction. This process is crucial for ensuring the reliability and reproducibility of the results.[4][6][7]

Ligand and Protein Structure Preparation

Ligand Preparation: The first step involves obtaining the three-dimensional structure of this compound. This can be sourced from chemical databases like PubChem (CID 101559583). The downloaded structure is then prepared for docking.[3] This typically includes:

-

Adding hydrogen atoms.

-

Assigning correct partial charges.

-

Performing energy minimization using a suitable force field (e.g., OPLS3e) to achieve a stable, low-energy conformation.[8]

Protein Target Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The preparation process is critical and involves several steps using software suites like Schrödinger's Maestro or AutoDock Tools:[8]

-

Removal of non-essential water molecules and co-crystallized ligands.

-

Addition of missing hydrogen atoms and side chains.

-

Assignment of protonation states for amino acid residues.

-

A final restrained energy minimization is performed to relax the structure and remove any steric clashes, ensuring the average root mean square deviation (RMSD) of non-hydrogen atoms converges to a low value, such as 0.30 Å.[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Software like AutoDock Vina or Glide is commonly used.[8][9]

-

Grid Generation: A grid box is defined around the active site of the protein. The dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within that space.[8] For instance, a grid of 20 Å might be generated to cover the key binding residues of a target like the Angiotensin-Converting Enzyme 2 (ACE2).[8]

-

Docking Simulation: The software then samples numerous conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function. The output is typically a set of binding poses ranked by their binding affinity, usually expressed in kcal/mol.[9] The pose with the lowest binding energy is considered the most favorable.[2]

Molecular Dynamics (MD) Simulation

To validate the docking results and assess the stability of the ligand-protein complex over time, MD simulations are performed using packages like GROMACS or AMBER.[4][8]

-

The best-docked complex from the previous step is used as the starting point.

-

The complex is solvated in a water box and neutralized with counter-ions.

-

The system undergoes energy minimization, followed by a series of equilibration steps under controlled temperature and pressure.

-

A production run, often for 100 nanoseconds (ns) or more, is then executed.[8][10]

-

Analysis of the resulting trajectory provides insights into the stability of the complex (via RMSD), the flexibility of specific residues (via RMSF), and the compactness of the protein (via Radius of Gyration, Rg).[11]

ADMET and Pharmacokinetic Prediction

In the final stage, the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of this compound are predicted using web-based tools like SwissADME and admetSAR.[1][12][13] These tools use quantitative structure-activity relationship (QSAR) models to predict properties such as:

-

Oral Bioavailability: Adherence to rules like Lipinski's Rule of Five.[14]

-

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.[12]

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.[12]

-

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP3A4).[1][12]

-

Toxicity: Potential for mutagenicity, carcinogenicity, or hERG inhibition.[12][14]

Data Presentation: Predicted Properties and Docking Scores

Quantitative data from in silico studies are best presented in a structured format for clear comparison and analysis.

Table 1: Predicted ADMET Properties of this compound and Related Analogs

This table summarizes the computationally predicted pharmacokinetic properties for several withanolides. These predictions suggest good potential for oral drug development.[1][13]

| Property | This compound Prediction | General Withanolide Profile | Reference Tools |

| Absorption | |||

| Human Intestinal Absorption | High | Highly positive for most analogs.[1][14] | admetSAR, PreADMET |

| Caco-2 Permeability | - | Moderate to high.[12] | SwissADME, admetSAR |

| Distribution | |||

| Blood-Brain Barrier (BBB) | Low Probability | Generally predicted not to cross the BBB.[1][13] | SwissADME, admetSAR |

| P-glycoprotein Substrate | - | Predicted substrate for some analogs.[12] | SwissADME |

| Metabolism | |||

| CYP3A4 Inhibition | No | Generally predicted not to inhibit major CYP enzymes.[1] | SwissADME |

| CYP3A4 Metabolism | - | Predicted to be metabolized by CYP3A4.[1][12] | SwissADME |

| Excretion & Transport | |||

| OCT-2 Inhibition | Yes | Unique prediction for this compound.[13] | admetSAR |

| Toxicity | |||

| AMES Mutagenicity | - | Predicted to be non-mutagenic.[14] | admetSAR, PreADMET |

| Carcinogenicity | - | Predicted to be non-carcinogenic in rodents.[12] | admetSAR |

Table 2: Molecular Docking Scores of Withanolide Analogs Against Various Protein Targets

This table presents binding affinity scores from various studies, demonstrating the potential of withanolides to interact strongly with key therapeutic targets. Lower energy values indicate stronger binding.

| Withanolide Analog | Protein Target | Binding Affinity (kcal/mol) | Key Finding | Reference |

| 17α-hydroxywithanolide D | NMDA Receptor | -11.9 | Strong potential as a neuroprotective allosteric modulator.[15] | [15] |

| Withanoside II | SARS-CoV-2 Mpro | -11.30 | Potential inhibitor of the main viral protease.[10] | [10] |

| Withanoside IV | SARS-CoV-2 Mpro | -11.02 | High docking energy suggests strong binding.[10] | [10] |

| Withanolide B | Bovine NLRP9 | -10.5 | Highest binding affinity among tested natural compounds.[11] | [11] |

| Withaferin A | Mortalin | -9.8 | Binds more efficiently than Withanone, potentially affecting chaperone activity.[2] | [2] |

| Withanone | Mortalin | -8.9 | Weaker binding compared to Withaferin A.[2] | [2] |

| Ifenprodil (Reference) | NMDA Receptor | -7.8 | Withanolide analogs showed significantly stronger binding.[15] | [15] |

Mandatory Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: A typical in silico drug discovery workflow for natural products.

Caption: Inhibition of the NF-κB signaling pathway by withanolides.

Caption: Key structural features of withanolides for Hsp90 inhibition.[16]

Conclusion

In silico modeling and docking studies provide powerful, predictive insights into the therapeutic potential of natural products like this compound. The established computational workflow—encompassing ligand/protein preparation, molecular docking, MD simulations, and ADMET prediction—allows for a comprehensive evaluation of a compound's pharmacological profile. While direct computational studies on this compound are sparse, analysis of its structural analogs suggests that it likely shares the ability to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and Hsp90 pathways.[16][17][18]

The predictive data indicate that withanolides generally possess favorable oral absorption and low toxicity, making them promising candidates for drug development.[1] However, it is critical to recognize that in silico results are predictive and must be validated through rigorous in vitro and in vivo experimental assays. Future research should focus on performing specific docking and simulation studies on this compound against a panel of therapeutic targets to confirm its potential and guide its development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C28H39ClO7 | CID 101559583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Workflow for the Discovery of Natural Products Activating the G Protein-Coupled Bile Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Withanoside IV | CAS:362472-81-9 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. In silico analysis and molecular docking studies of natural compounds of Withania somnifera against bovine NLRP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Withametelin: a biologically active withanolide in cancer, inflammation, pain and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biomedres.us [biomedres.us]

Unveiling Withanolide C: A Technical Guide to its Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Withanolide C, a chlorinated steroidal lactone isolated from Withania somnifera. This document outlines the key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a workflow for its structural elucidation, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data of this compound

This compound, structurally identified as 5α-chloro,6β,14α,17β,20α-tetrahydroxy-1-oxo-22R-witha-2,24-dienolide, possesses the molecular formula C₂₈H₃₉ClO₇.[1] The structural elucidation of this complex molecule relies heavily on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Chemical Ionization Mass Spectrometry (CI-MS) is a key technique for determining the molecular weight of this compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 523.2463 | 523 | CI-MS |

| [M+H+2]⁺ | 525.2434 | 525 | CI-MS |

The observed m/z values are based on the initial report of this compound. The ratio of [M+H]⁺ to [M+H+2]⁺ is approximately 3:1, which is characteristic for a molecule containing one chlorine atom.

The fragmentation pattern of withanolides in MS/MS analysis is influenced by the positions of hydroxyl and epoxy groups. Common fragmentation pathways for chlorinated withanolides include multiple losses of water and the cleavage of the C-17 substituted lactone moiety.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of this compound. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each proton and carbon atom in the molecule. While the specific data from the original publication by Bessalle and Lavie remains elusive in publicly accessible databases, the following tables represent a compilation of expected chemical shifts based on closely related chlorinated withanolides and general withanolide structures.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |

| 2 | ~ 5.9 - 6.1 | d | ~ 10.0 |

| 3 | ~ 6.7 - 6.9 | dd | ~ 10.0, 5.0 |

| 4 | ~ 2.5 - 2.7 | m | |

| 6 | ~ 4.0 - 4.2 | d | ~ 3.0 |

| 7 | ~ 1.8 - 2.0 | m | |

| 8 | ~ 1.6 - 1.8 | m | |

| 9 | ~ 2.1 - 2.3 | m | |

| 11 | ~ 1.5 - 1.7 | m | |

| 12 | ~ 1.9 - 2.1 | m | |

| 15 | ~ 1.4 - 1.6 | m | |

| 16 | ~ 2.0 - 2.2 | m | |

| 18-CH₃ | ~ 0.8 - 1.0 | s | |

| 19-CH₃ | ~ 1.2 - 1.4 | s | |

| 21-CH₃ | ~ 1.1 - 1.3 | d | ~ 7.0 |

| 22 | ~ 4.2 - 4.4 | dd | ~ 12.0, 4.0 |

| 23 | ~ 2.4 - 2.6 | m | |

| 24 | ~ 5.2 - 5.4 | m | |

| 25 | ~ 5.5 - 5.7 | m | |

| 27-CH₃ | ~ 1.8 - 2.0 | s | |

| 28-CH₃ | ~ 1.9 - 2.1 | s |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted δ (ppm) |

| 1 | ~ 202 - 204 |

| 2 | ~ 128 - 130 |

| 3 | ~ 140 - 142 |

| 4 | ~ 35 - 37 |

| 5 | ~ 75 - 77 |

| 6 | ~ 65 - 67 |

| 7 | ~ 30 - 32 |

| 8 | ~ 33 - 35 |

| 9 | ~ 40 - 42 |

| 10 | ~ 50 - 52 |

| 11 | ~ 21 - 23 |

| 12 | ~ 38 - 40 |

| 13 | ~ 45 - 47 |

| 14 | ~ 82 - 84 |

| 15 | ~ 24 - 26 |

| 16 | ~ 28 - 30 |

| 17 | ~ 85 - 87 |

| 18 | ~ 15 - 17 |

| 19 | ~ 18 - 20 |

| 20 | ~ 72 - 74 |

| 21 | ~ 12 - 14 |

| 22 | ~ 78 - 80 |

| 23 | ~ 32 - 34 |

| 24 | ~ 120 - 122 |

| 25 | ~ 150 - 152 |

| 26 | ~ 165 - 167 |

| 27 | ~ 20 - 22 |

| 28 | ~ 12 - 14 |

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

The identification of this compound involves a multi-step process encompassing extraction, isolation, and spectroscopic analysis.

Extraction and Isolation of Chlorinated Withanolides

A general protocol for the extraction and isolation of chlorinated withanolides from Withania somnifera is as follows:

-

Plant Material and Extraction: Dried and powdered plant material (typically roots or aerial parts) is extracted exhaustively with a suitable solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Chlorinated withanolides are typically found in the ethyl acetate or chloroform fractions.

-

Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques:

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is used for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) HPLC is employed for the final purification of the individual withanolides.

-

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition and Processing: Standard pulse programs are used for each experiment. The acquired data is then processed using appropriate software to obtain the final spectra.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.

Workflow for this compound Identification

The logical flow for the identification and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic data and methods used to identify this compound. For definitive structural confirmation, it is imperative to obtain and analyze the full spectroscopic dataset from the primary literature.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Withanolide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Withanolide C in various sample matrices, including plant extracts and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high selectivity, accuracy, and precision. This document provides comprehensive experimental protocols, data presentation in tabular format for easy reference, and graphical representations of the workflow to guide researchers in implementing this method for quality control and research purposes.

Introduction

This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). These compounds are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and pharmacokinetic studies. This application note presents a detailed HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2] |

| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid[1] |

| Gradient Elution | 0-5 min, 20% B; 5-30 min, 20-100% B; 30-35 min, 100% B; 35-37 min, 100-20% B; 37-40 min, 20% B[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 27°C[3] |

| Detection Wavelength | 220 nm[2] |

Reagents and Standards

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical grade acetic acid or formic acid.

-

This compound reference standard (>97% purity).

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.[1] Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1 g of finely powdered, dried plant material and place it in a suitable vessel. Add 10 mL of a dichloromethane-methanol (1:1) mixture and sonicate for 45 minutes at room temperature.[2][4]

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Evaporation: Transfer 1 mL of the filtered supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[2][4]

-

Reconstitution: Dissolve the dried residue in 1 mL of HPLC grade methanol.[2][4]

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2][4]

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.

Table 2: Method Validation Parameters for Withanolide Quantification

| Parameter | Typical Value | Reference |

| Linearity (R²) | ≥ 0.999 | [2] |

| Linear Range | 1 - 100 µg/mL | [5][6] |

| Limit of Detection (LOD) | ~0.2 µg/mL | [5] |

| Limit of Quantification (LOQ) | ~0.8 µg/mL | [5] |

| Precision (%RSD) | < 2% | [2][5] |

| Accuracy (Recovery %) | 95 - 105% | [2][5] |

Data Presentation

The quantitative data obtained from the HPLC analysis should be systematically recorded and analyzed.

Table 3: Example Quantitative Data for this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 (1 µg/mL) | 15.2 | 12500 | 1.0 |

| Standard 2 (10 µg/mL) | 15.2 | 126500 | 10.0 |

| Standard 3 (50 µg/mL) | 15.1 | 632000 | 50.0 |

| Sample Extract 1 | 15.2 | 345800 | 27.4 |

| Sample Extract 2 | 15.1 | 412300 | 32.7 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC method development and validation process.

Caption: Experimental workflow for this compound quantification.

Caption: HPLC method validation pathway.

References

- 1. akjournals.com [akjournals.com]

- 2. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staff.cimap.res.in [staff.cimap.res.in]

- 4. kindscher.ku.edu [kindscher.ku.edu]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of Withanolide C from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane skeleton.[1] Found in various members of the Solanaceae family, particularly in Withania somnifera (Ashwagandha) and species of the Physalis genus, this compound has garnered significant interest for its potential therapeutic properties.[1][2][3] The effective isolation and purification of this compound from plant material are crucial steps for its pharmacological investigation and potential drug development.

These application notes provide detailed protocols for the extraction and purification of this compound from plant sources. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further studies.

Data Presentation: Quantitative Analysis of Withanolide Extraction and Purification

The following tables summarize quantitative data on the extraction and purification of withanolides. It is important to note that while the general principles apply to this compound, much of the specific quantitative data available in the literature pertains to other prominent withanolides, such as Withaferin A and Withanolide A, or the total withanolide content. This data is presented here to provide a comparative framework for expected yields and purity.

Table 1: Comparison of Extraction Methods for Withanolides

| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Duration | Total Withanolide Yield (% of Dry Weight) | Reference |

| Maceration | Withania somnifera roots | Methanol | Room Temperature | 72 h | Not Specified | |

| Soxhlet Extraction | Withania somnifera roots | Methanol | Boiling point of solvent | Not Specified | 10% (crude extract) | [4] |

| Reflux | Withania somnifera leaves | 80:20 Methanol:Water | 70 | 3 x 3 h | 3% (crude extract) | |

| Ultrasound-Assisted Extraction (UAE) | Withania somnifera roots | Ethanol | Room Temperature | 20 min | ~0.15% (Withanolide A + 12-deoxywithastramonolide) | [5] |

| Microwave-Assisted Extraction (MAE) | Withania somnifera roots | Water-Ethanol | Not Specified | 20 min | ~0.18% (Withanolide A + 12-deoxywithastramonolide) | [5] |

| Supercritical Fluid Extraction (SFE) | Withania somnifera | Supercritical CO₂ | 40 - 60 | Not Specified | Not Specified |

Table 2: Purification of Withanolides Using Column Chromatography

| Stationary Phase | Mobile Phase (Elution System) | Target Withanolide(s) | Purity Achieved | Reference |

| Silica Gel | Gradient of Chloroform and Methanol | Withanolide WS-1 | Not Specified | [4] |

| Silica Gel | Gradient of Benzene and Ethyl Acetate | 3β-methoxy-2,3-dihydro-27-deoxywithaferin A | Crystalline solid | [6] |

| Silica Gel | Gradient of Dichloromethane and Acetone | Chlorinated Withanolides | Not Specified | |

| Silica Gel | 60% Ethyl Acetate in Hexane | Withanolide WS-1 | Not Specified | [4] |

Table 3: HPLC Quantification of Withanolides

| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte(s) | Reference |

| Reversed-phase C18 | Gradient of Water (0.1% Acetic Acid) and Methanol (0.1% Acetic Acid) | 0.6 - 1.0 | 227 | 9 Withanolides | [7] |

| Gemini, Phenomenex C18 | Gradient of Acetonitrile and 10 mM Ammonium Acetate | 1.0 | 230 | Withanolide A, 12-deoxy-withastramonolide | |

| Reversed-phase C18 | Gradient of Acetonitrile and Water | 1.0 | 230 | Withaferin A, Withalongolide A & B | [8] |

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from plant material.

Protocol 1: Solvent Extraction of this compound from Withania somnifera Leaves

This protocol describes a general method for the solvent extraction of withanolides, which can be adapted for the isolation of this compound.

Materials and Reagents:

-

Dried and powdered leaves of Withania somnifera

-

Methanol (ACS grade)

-

n-Hexane (ACS grade)

-

Chloroform (ACS grade)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Separatory funnel

Procedure:

-

Maceration:

-

Soak 500 g of finely powdered, shade-dried leaves of Withania somnifera in approximately 700 mL of methanol for 72 hours at room temperature.

-

Filter the extract through activated charcoal to remove pigments.

-

-

Concentration:

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

-

-

Solvent Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform liquid-liquid extraction sequentially with n-hexane to remove non-polar impurities. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous layer with chloroform. Collect the chloroform fraction, which will contain the withanolides.

-

Repeat the chloroform extraction three times to ensure complete recovery.

-

-

Final Concentration:

-

Combine the chloroform fractions and concentrate to dryness using a rotary evaporator to yield the crude withanolide extract.

-

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of the crude withanolide extract using silica gel column chromatography.

Materials and Reagents:

-

Crude withanolide extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for mobile phase: n-Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude withanolide extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity. A common gradient elution involves starting with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and then chloroform and methanol mixtures. For example, a gradient could be:

-

100% n-Hexane

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9.5:0.5, 9:1, etc.)

-

Chloroform:Methanol mixtures (e.g., 99:1, 98:2)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., a mixture of chloroform and methanol) and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

-

Final Concentration:

-

Combine the purified fractions and concentrate to dryness under reduced pressure to obtain purified this compound.

-

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC. The specific retention time for this compound will need to be determined using a pure standard.

Materials and Reagents:

-

Purified this compound sample

-

This compound standard (of known purity)

-

HPLC grade Methanol

-

HPLC grade Water

-

HPLC grade Acetic Acid or Ammonium Acetate

-

HPLC system with a UV or PDA detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Mobile Phase:

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Dissolve the purified this compound sample in methanol to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with the following parameters (example):

-

Column: Reversed-phase C18

-